[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid
Description
Introduction to [(9-Oxo-9H-Thioxanthen-2-yl)Oxy]Acetic Acid
Chemical Identity and Structural Classification
This compound is a tetracyclic aromatic compound belonging to the thioxanthone class. Its molecular formula is C₁₅H₁₀O₄S , with a molecular weight of 286.3 g/mol . The structure comprises:
- A thioxanthen-9-one core (a sulfur-containing tricyclic system with one ketone group).
- A 2-position substituted oxyacetic acid moiety (-OCH₂COOH), which enhances solubility and reactivity.
Key structural features :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₀O₄S | |
| Molecular weight | 286.3 g/mol | |
| Density | 1.54 g/cm³ (predicted) | |
| LogP | 1.7–3.10 (varies by source) | |
| Boiling point | 528.9°C (predicted) |
The compound is classified as a thioxanthone derivative with a carboxylic acid side chain, distinguishing it from parent thioxanthones (e.g., thioxanthone itself, CAS 230-27-0).
Historical Context in Thioxanthone Derivative Research
The development of this compound is rooted in advancements in thioxanthone chemistry, which began in the early 20th century. Key milestones include:
Synthetic Routes :
Applications in Photopolymerization :
Patent Development :
Role in Photochemistry and Polymer Science
This compound serves as a bifunctional photoinitiator in free radical polymerization, enabling advanced material synthesis. Its mechanism and applications include:
Photoinitiation Mechanism
Under UV irradiation, the compound undergoes:
- Triplet-State Formation : Excitation to a long-lived triplet state ($$ ^3\text{TX-Ct}^* $$).
- Intramolecular Electron Transfer : The carboxylic acid group donates an electron to the thioxanthone core, generating a radical pair.
- Decarboxylation : Release of CO₂ produces a methyl radical (CH₃·), initiating polymer chain growth.
Comparison with Analogues :
Properties
IUPAC Name |
2-(9-oxothioxanthen-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4S/c16-14(17)8-19-9-5-6-13-11(7-9)15(18)10-3-1-2-4-12(10)20-13/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKODJASZSKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233397 | |
| Record name | ((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-05-9 | |
| Record name | 2-(Carboxymethoxy)thioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Carboxymethoxy)thioxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CARBOXYMETHOXY)THIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3L3YF2NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid, also known by various synonyms such as 2-(9-oxothioxanthen-2-yl)oxyacetic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H10O4S
- Molecular Weight : 286.3 g/mol
- CAS Number : 84434-05-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to bind to various enzymes and receptors, leading to alterations in their activity. The compound may inhibit enzyme functions or modulate receptor signaling pathways, which can result in diverse biological effects such as antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent against infections.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. For instance, it has shown promising results in inhibiting the growth of various human tumor cell lines. The mechanism appears to involve the activation of the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis. This activation can lead to cell cycle arrest and increased apoptosis in cancer cells .
Case Studies and Research Findings
- Inhibition of Tumor Growth :
- Molecular Docking Studies :
-
Structure Activity Relationship (SAR) :
- The structural modifications of thioxanthone derivatives, including this compound, were analyzed to determine their biological activities. Variations in functional groups significantly influenced their potency against cancer cells and their ability to inhibit specific enzymes involved in disease pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Photoinitiator in Polymerization Reactions
[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid serves as a photoinitiator in various polymerization processes. Its ability to absorb light and initiate chemical reactions makes it valuable in the production of photopolymerized materials. This application is particularly relevant in the development of coatings, adhesives, and advanced materials that require precise control over light-induced reactions.
Fluorescent Inhibitors for SARS-CoV-2 Protease
Recent studies have investigated thioxanthone derivatives, including this compound, for their potential to inhibit the main protease of SARS-CoV-2. Molecular docking studies revealed that compounds with specific functional groups exhibited strong binding affinities, suggesting potential therapeutic applications against COVID-19. The compound's ability to form stable interactions with the protease indicates its promise as a fluorescent inhibitor in antiviral drug development .
Controlled Release Systems
The compound has been explored for its role as a photoremovable protecting group in biological systems. This property allows for the controlled release of biomolecules upon exposure to light, making it suitable for applications in drug delivery and tissue engineering.
Data Table: Comparative Analysis of Thioxanthone Derivatives
| Compound Name | Functionality | Application Area | Binding Affinity (kcal/mol) |
|---|---|---|---|
| This compound | Photoinitiator | Polymer Chemistry | - |
| N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide | Antiviral activity | COVID-19 Research | - |
| Thioxanthone-based fluorescent inhibitors | Antiviral activity | Drug Development | - |
Case Study 1: Photopolymerization Processes
In a study focused on photopolymerization, [(9-oxo-9H-thioxanthen-2-yloxy]acetic acid was utilized to create interpenetrating polymer networks (IPNs). The compound's interaction with iodonium salts under LED light led to efficient polymerization, demonstrating its effectiveness as a photoinitiator in industrial applications.
Case Study 2: Antiviral Screening
A comprehensive screening of thioxanthone derivatives against SARS-CoV-2 identified [(9-oxo-9H-thioxanthen-2-yloxy]acetic acid as a candidate for further investigation due to its promising binding interactions with the virus's main protease. The study employed molecular dynamics simulations to assess the stability and efficacy of the compound compared to existing antiviral drugs .
Preparation Methods
Overview:
This is the most widely cited and efficient method for synthesizing [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid. The reaction involves the nucleophilic substitution of 2-hydroxy thioxanthone with ethyl bromoacetate under basic conditions, followed by hydrolysis to yield the target acid.
Deprotonation of 2-hydroxy thioxanthone:
- Dissolve 2-hydroxy thioxanthone in tetrahydrofuran (THF).
- Add sodium hydroxide and reflux for 1.5 hours.
-
- Add ethyl bromoacetate to the reaction mixture.
- Continue reflux at 40°C for 4 hours.
-
- Hydrolyze the resulting ester under acidic or basic conditions to obtain the free acid.
$$
\text{2-hydroxy thioxanthone} + \text{ethyl bromoacetate} \xrightarrow[\text{THF, reflux}]{\text{NaOH}} \text{this compound (after hydrolysis)}
$$
| Step | Conditions | Yield |
|---|---|---|
| Etherification + Hydrolysis | THF, NaOH, reflux, 40°C, 4 h | 91.91% |
- The reaction is highly efficient with yields above 90%.
- Purity of the product can reach 98–99% after recrystallization.
- THF is preferred as the solvent due to solubility and reaction kinetics.
Condensation Using Thiosalicylic Acid and 2-phenoxyacetic Acid
Overview:
Another method involves the condensation of thiosalicylic acid with 2-phenoxyacetic acid in the presence of sulfuric acid.
-
- Mix thiosalicylic acid with sulfuric acid for 5 minutes.
-
- Add 2-phenoxyacetic acid.
- Heat at 80°C for 2 hours.
$$
\text{Thiosalicylic acid} + \text{2-phenoxyacetic acid} \xrightarrow[\text{80°C, 2 h}]{\text{H}2\text{SO}4} \text{this compound}
$$
| Step | Conditions | Yield |
|---|---|---|
| Condensation | H₂SO₄, 80°C, 2 h | 80% |
| Alternative | H₂SO₄, 5–60°C, 2 h | 47% |
- The yield is sensitive to temperature and acid concentration.
- Lower temperatures result in reduced yields.
- This method may produce more side products and require additional purification.
Summary Table: Preparation Methods, Conditions, and Yields
Analytical and Purification Notes
Q & A
Q. What are the optimal synthetic routes for [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling 9-oxo-9H-thioxanthen-2-ol with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and characterized using -NMR (e.g., singlet at δ 4.8 ppm for the acetic acid methylene group) and high-resolution mass spectrometry (HRMS) .
Q. How does the compound’s structure influence its spectroscopic properties?
- Methodological Answer : The xanthenone core contributes to UV-Vis absorption peaks at 270–320 nm (π→π* transitions). Fluorescence emission at 450–500 nm is modulated by the electron-withdrawing oxyacetic acid group. Solvent polarity effects can be quantified using Stokes shift measurements in DMSO vs. water .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of skin contact, wash with soap and water. Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation. Acute toxicity data (e.g., LD₅₀ > 500 mg/kg in rodents) should guide risk assessments .
Advanced Research Questions
Q. How do substituent modifications on the thioxanthenone scaffold affect antitumor activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that the carboxylic acid group’s position (e.g., 4- vs. 2-substitution) and steric bulk (e.g., α-methylation) critically influence potency. For example, 5,6-dimethyl analogs of 9-oxo-9H-xanthene-4-acetic acid (XAA) exhibit 10–15-fold higher in vivo colon 38 tumor necrosis activity compared to parent compounds. Chiral analogs (S-enantiomers) show enhanced nitric oxide induction in macrophages .
Q. What computational strategies are effective for predicting the compound’s binding to viral proteases like SARS-CoV-2 M<sup>pro</sup>?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal that the thioxanthenone core occupies the S1/S2 subsites of M<sup>pro</sup>, with the oxyacetic acid group forming hydrogen bonds with Glu166. Binding affinity (ΔG < −7 kcal/mol) correlates with fluorescence quenching data .
Q. How can in vitro and in vivo models differentiate the compound’s mechanism of action in cancer vs. antiviral applications?
- Methodological Answer :
- Cancer : Measure tumor necrosis factor-α (TNF-α) induction in murine colon 38 models at 50–100 mg/kg doses. Compare time-dependent nitric oxide production in RAW 264.7 macrophages .
- Antiviral : Use plaque reduction assays (SARS-CoV-2, IC₅₀) and MTT cytotoxicity assays in Vero E6 cells. Validate protease inhibition via FRET-based enzymatic assays .
Q. What analytical techniques resolve discrepancies in reported biological activities across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
